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Compound of Interest

Compound Name: cr4056

Cat. No.: B1669596 Get Quote

An In-depth Analysis of the Chemical Structure, Properties, and Therapeutic Potential of a

Novel I2-Imidazoline Receptor Ligand

Abstract
CR4056 is a novel, orally active analgesic drug candidate that acts as a selective ligand for the

imidazoline I2 receptor.[1] It has demonstrated significant efficacy in a variety of animal models

of inflammatory, neuropathic, and postoperative pain.[1][2] Furthermore, emerging research

suggests its potential therapeutic application in neurodegenerative diseases such as

Alzheimer's disease.[3][4] This technical guide provides a comprehensive overview of the

chemical structure, physicochemical properties, and pharmacological profile of CR4056,

intended for researchers, scientists, and professionals in drug development. The document

summarizes key quantitative data, details experimental methodologies from pivotal studies, and

visualizes the compound's mechanism of action through signaling pathway diagrams.

Chemical Structure and Physicochemical Properties
CR4056, chemically known as 6-(1H-imidazol-1-yl)-2-phenylquinazoline, is a small molecule

with a distinct heterocyclic structure.[1][5] Its chemical identity and fundamental properties are

summarized in the tables below.

Table 1: Chemical Identification of CR4056

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1669596?utm_src=pdf-interest
https://www.benchchem.com/product/b1669596?utm_src=pdf-body
https://en.wikipedia.org/wiki/CR-4056
https://en.wikipedia.org/wiki/CR-4056
https://www.bioworld.com/articles/633893-cr-4056-reduces-experimental-postoperative-pain?v=preview
https://www.mdpi.com/1422-0067/23/13/7320
https://pubmed.ncbi.nlm.nih.gov/35806327/
https://www.benchchem.com/product/b1669596?utm_src=pdf-body
https://www.benchchem.com/product/b1669596?utm_src=pdf-body
https://en.wikipedia.org/wiki/CR-4056
https://pubchem.ncbi.nlm.nih.gov/compound/cr-4056
https://www.benchchem.com/product/b1669596?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value Reference

IUPAC Name
6-(1H-imidazol-1-yl)-2-

phenylquinazoline
[1][5]

Molecular Formula C17H12N4 [1]

CAS Number 1004997-71-0 [1]

PubChem CID 24898732 [1]

SMILES
C1=CC=C(C=C1)C2=NC=C3C

=C(C=CC3=N2)N4C=CN=C4
[1][5]

InChI

InChI=1S/C17H12N4/c1-2-4-

13(5-3-1)17-19-11-14-10-15(6-

7-16(14)20-17)21-9-8-18-12-

21/h1-12H

[1]

InChIKey
CSZGXYBGYFNSCO-

UHFFFAOYSA-N
[1]

Table 2: Physicochemical Properties of CR4056
Property Value Reference

Molar Mass 272.311 g·mol−1 [1]

Molecular Weight 272.30 g/mol [5]

Solubility
In DMSO: 45 mg/mL (165.26

mM)
[6]

Pharmacological Profile and Mechanism of Action
CR4056's primary mechanism of action is as a ligand for the imidazoline I2 receptor.[1] This

interaction is central to its analgesic effects observed in various pain models. Additionally,

CR4056 exhibits inhibitory activity against monoamine oxidase-A (MAO-A) and modulates N-

methyl-D-aspartate (NMDA) receptor activity.[6][7]

Imidazoline I2 Receptor Ligand Activity
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CR4056 binds to I2 imidazoline receptors, which are implicated in the modulation of pain

signaling pathways.[8] The analgesic effects of CR4056 are believed to be mediated through

the facilitation of the noradrenergic descending inhibitory pain pathways.[9]

Monoamine Oxidase-A (MAO-A) Inhibition
CR4056 is a selective inhibitor of MAO-A with an IC50 of 202.7 nM.[6] This inhibition leads to

an increase in the levels of norepinephrine in the central nervous system, which is thought to

contribute to its analgesic properties.[10] A sub-chronic four-day oral treatment with CR4056
was shown to significantly increase norepinephrine levels in both the rat cerebral cortex and

the lumbar spinal cord.[11]

NMDA Receptor Modulation
Recent studies have revealed that CR4056 can also modulate NMDA receptor activity. It acts

as a non-competitive antagonist of NMDA receptors, with a higher potency for receptors

containing the GluN2B subunit.[7] This action is believed to contribute to its efficacy in

neuropathic pain states and may also underlie its potential neuroprotective effects.[7]

Below is a diagram illustrating the proposed signaling pathways influenced by CR4056.
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Proposed signaling pathways of CR4056.

Preclinical and Clinical Efficacy
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CR4056 has demonstrated significant analgesic efficacy in a range of preclinical models and

has undergone Phase II clinical trials for osteoarthritis pain.[1][12]

Table 3: Preclinical Analgesic Efficacy of CR4056 in Rat
Models

Pain Model Effect
Effective Dose
(ED50/ED100)

Reference

Inflammatory Pain

(CFA)
Orally active ED50 = 5.8 mg/kg [10][13]

Neuropathic Pain

(Capsaicin)

Completely blocked

mechanical

hyperalgesia

ED50 = 4.1 mg/kg;

ED100 = 17.9 mg/kg
[10][13]

Postoperative Pain
Completely blocked

hyperalgesic response

ED50 = 4.9 mg/kg

(p.o.)
[2]

Osteoarthritis (MIA

model)

Significantly reduced

allodynia and

hyperalgesia

- [14]

Bortezomib-induced

Neuropathy

Dose-dependently

reversed allodynia

Minimum effective

dose = 0.6 mg/kg
[15]

Clinical Trials
A Phase II clinical trial of CR4056 was conducted in patients with pain from knee osteoarthritis.

[12][16] The study provided proof-of-concept for its analgesic activity in humans, with the

compound being generally well-tolerated.[12] Notably, CR4056 showed particular efficacy in

overweight and obese patients, a group often associated with a metabolic phenotype of

osteoarthritis.[9][16]

Neuroprotective Effects in Alzheimer's Disease Model
In a 5xFAD mouse model of Alzheimer's disease, sub-chronic oral administration of CR4056
(30 mg/kg for 10 days) led to improved recognition memory.[3][4] The compound also
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demonstrated anti-inflammatory properties, reducing pro-inflammatory activated microglia and

increasing the expression of ApoE.[3][17]

Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of

research findings. Below are summaries of protocols from significant studies on CR4056.

Monoamine Oxidase (MAO) Activity Assay
Objective: To determine the inhibitory effect of CR4056 on MAO-A and MAO-B activity.

Methodology:

Human recombinant MAO-A and MAO-B enzymes were used.

The enzymatic activity was measured using a chemiluminescent assay.

CR4056 was incubated with the enzymes at various concentrations.

The IC50 values were calculated from the concentration-response curves.

A detailed protocol can be found in Ferrari et al., 2011.[10]

In Vivo Analgesia Assessment in Rat Models
Objective: To evaluate the analgesic efficacy of CR4056 in models of inflammatory and

neuropathic pain.

Models:

Complete Freund's Adjuvant (CFA) model of inflammatory pain: CFA is injected into the paw

to induce inflammation and hyperalgesia.

Capsaicin-induced neurogenic pain: Capsaicin is injected into the paw to induce acute

neurogenic inflammation and hyperalgesia.

Chronic Constriction Injury (CCI) model of neuropathic pain: The sciatic nerve is loosely

ligated to induce neuropathic pain symptoms.
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General Protocol:

Male Sprague-Dawley or Wistar rats were used.

Baseline pain thresholds (mechanical allodynia and thermal hyperalgesia) were measured

before induction of the pain model.

CR4056 was administered orally at various doses.

Pain thresholds were reassessed at different time points after drug administration.

ED50 values were calculated based on the dose-response data.

Specific protocols for each model are detailed in Ferrari et al., 2011 and Comi et al., 2017.[10]

[18]
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General workflow for in vivo analgesia studies.

NMDA Receptor Activity Assay
Objective: To investigate the effect of CR4056 on NMDA-evoked currents in primary cortical

neurons.

Methodology:

Primary cultures of cortical neurons were prepared from rat embryos.

Whole-cell patch-clamp recordings were performed to measure NMDA-evoked currents.

NMDA and glycine were applied to elicit a current.

CR4056 was applied at different concentrations, and the reduction in the NMDA-evoked

current was measured.

The IC50 value was determined from the dose-dependent inhibition.

A detailed description of this electrophysiological protocol can be found in the study by Di

Angelantonio et al., 2022.[7]

Conclusion
CR4056 represents a promising first-in-class analgesic with a novel mechanism of action

centered on the I2 imidazoline receptor. Its multifaceted pharmacological profile, including

MAO-A inhibition and NMDA receptor modulation, contributes to its broad efficacy in preclinical

models of pain. The positive results from a Phase II clinical trial in osteoarthritis patients further

underscore its therapeutic potential. Ongoing research into its neuroprotective effects in

Alzheimer's disease models opens up new avenues for its clinical application. This technical

guide provides a solid foundation for researchers and drug development professionals to

understand the core characteristics of CR4056 and to guide future investigations into this

intriguing molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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